Ethanesulfenothioic acid
Description
Structure
3D Structure
Properties
CAS No. |
74004-30-1 |
|---|---|
Molecular Formula |
C2H6S2 |
Molecular Weight |
94.20 g/mol |
IUPAC Name |
disulfanylethane |
InChI |
InChI=1S/C2H6S2/c1-2-4-3/h3H,2H2,1H3 |
InChI Key |
YENZEWKLSIXGBO-UHFFFAOYSA-N |
Canonical SMILES |
CCSS |
Origin of Product |
United States |
Synthetic Methodologies for Ethanesulfenothioic Acid and Its Molecular Variants
Established Synthetic Pathways for the Formation of Ethanesulfenothioic Acid
Direct synthesis and isolation of pure this compound are challenging due to its inherent instability. However, established methods primarily focus on the generation of its precursor, ethanesulfenic acid, which can then be converted to the target compound, or on reactions that form the core S-S(O) structure.
One of the principal methods for generating sulfenic acids is the thermolysis of sulfoxides that contain a β-hydrogen atom. wikipedia.orgnih.gov This reaction proceeds through a syn-elimination mechanism. For the formation of ethanesulfenic acid, the precursor would be ethyl sulfoxide (B87167). Upon heating, it undergoes an intramolecular elimination to yield ethene and ethanesulfenic acid. wikipedia.org While this method is a cornerstone for generating transient sulfenic acids, the subsequent controlled reaction to form this compound requires specific trapping conditions.
Another fundamental pathway involves the controlled oxidation of thiols. Ethanethiol can be oxidized by various reagents. While strong oxidizing agents typically lead to ethanesulfonic acid, milder oxidants like hydrogen peroxide can yield the corresponding disulfide, diethyl disulfide. wikipedia.orglibretexts.org Precise control of oxidation conditions is paramount to stopping the reaction at the sulfenothioic acid stage, which is an intermediate level of oxidation between a thiol and a sulfonic acid.
| Precursor | Reagent/Condition | Product | Reference |
| Ethyl sulfoxide | Heat (Thermolysis) | Ethanesulfenic acid + Ethene | wikipedia.org |
| Ethanethiol | Mild Oxidant (e.g., H2O2) | Diethyl disulfide | wikipedia.org |
| Ethanethiol | Strong Oxidant | Ethanesulfonic acid | wikipedia.org |
Contemporary and Emerging Strategies for Sulfenothioic Acid Synthesis
Modern synthetic chemistry seeks to develop more efficient, selective, and environmentally benign methods. Research in this area for sulfenothioic acids focuses on mechanistic understanding and the development of novel catalytic systems.
The thermal decomposition of alkyl sulfoxides is understood to proceed through a concerted, intramolecular elimination reaction known as an Ei mechanism. wikipedia.org This process involves a five-membered cyclic transition state, leading to a syn-periplanar relationship between the departing hydrogen and the sulfoxide group. Computational studies have been employed to determine the activation enthalpies for such eliminations, providing a deeper understanding of the substituent effects on the reaction barriers. researchgate.netacs.org
The formation of related compounds, such as 2-propene-1-sulfenothioic acid from the decomposition of allicin (B1665233) found in garlic, serves as a natural model for the reactivity and formation of these perthiol species. tum.dersc.org These studies highlight the transient nature of sulfenothioic acids and their tendency to participate in subsequent reactions.
While catalysts for the direct synthesis of the parent this compound are not widely reported, significant progress has been made in the catalytic synthesis of its esters (unsymmetrical disulfides). These methods offer high efficiency and functional group tolerance.
Recent developments include:
Base-Catalyzed Aerobic Oxidation : An efficient method for creating unsymmetrical disulfides involves the cross-dehydrogenative coupling of two different thiols using oxygen as a green oxidant, catalyzed by a simple base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃). rsc.org
Palladium Catalysis : A system using palladium(II) chloride (PdCl₂) in dimethyl sulfoxide (DMSO) effectively catalyzes the thiol-disulfide exchange reaction, allowing for the synthesis of unsymmetrical disulfides under mild conditions. nih.gov
Nickel-Catalyzed Reductive Coupling : A novel strategy employs a nickel catalyst for the cross-electrophile coupling of alkyl bromides with symmetrical tetrasulfides, providing a practical route to unsymmetrical disulfides. goettingen-research-online.de
Photocatalysis : Emerging methods utilize photoredox catalysis for the hydrodisulfuration of electron-deficient alkenes, yielding unsymmetrical disulfides with broad functional group tolerance. acs.org
| Catalytic System | Reactants | Product Type | Reference |
| K₂CO₃ or Cs₂CO₃ / O₂ | Thiol 1 + Thiol 2 | Unsymmetrical Disulfide | rsc.org |
| PdCl₂ / DMSO | Thiol + Symmetrical Disulfide | Unsymmetrical Disulfide | nih.gov |
| Nickel Catalyst | Alkyl Bromide + Tetrasulfide | Unsymmetrical Disulfide | goettingen-research-online.de |
| Photocatalyst / Light | Alkene + Tetrasulfide | Unsymmetrical Disulfide | acs.org |
| Cs₂CO₃ / H₂O | Thioacetate (B1230152) + Na₂S₂O₃ + Benzyl Halide | Unsymmetrical Disulfide | wiley.com |
Directed Synthesis of this compound Derivatives
The synthesis of stable derivatives, particularly esters and thioester analogues, is more common and synthetically accessible than the parent acid.
The esters of this compound are unsymmetrical disulfides. For instance, the methyl ester is ethyl methyl disulfide. cymitquimica.comhmdb.ca The synthesis of these compounds can be achieved through various non-catalytic and catalytic methods.
A common approach is the reaction of an alkyl halide with a sulfur-containing nucleophile. One environmentally friendly method involves a one-pot, three-component reaction of an alkyl halide, thiourea, and a Bunte salt (an S-alkylthiosulfate) in an aqueous medium, avoiding the use of malodorous thiols directly. alfa-chemistry.comrsc.orgrsc.org
Another established procedure is the reaction of a sodium thiolate with a thiosulfate (B1220275). For example, sodium 2-butanethiolate can react with sodium isopropyl thiosulfate to produce sec-butyl isopropyl disulfide. orgsyn.org This general principle can be applied to produce ethyl alkyl disulfides.
A patented process describes the reaction of steam containing mercaptans and hydrogen sulfide (B99878) with a reactive iron oxide to produce compounds like ethyl methyl disulfide. chemicalbook.com
The term "thioester analogues" can refer to molecules synthesized from this compound or its derivatives. A key reaction in this context is the thiol-thioester exchange, where a thioester (in this case, an unsymmetrical disulfide like ethyl methyl disulfide) reacts with a thiol to form a new thioester (a new disulfide). warwick.ac.ukharvard.edu
This exchange reaction is reversible and can be influenced by pH. It represents a way to modify the "ester" portion of the this compound ester. For example, reacting ethyl methyl disulfide with a different thiol (R-SH) can lead to the formation of ethyl R disulfide.
Furthermore, thioacids can react with disulfides under certain conditions to generate thioesters. rsc.orgorganic-chemistry.org For instance, a carboxylic thioacid could potentially react with diethyl disulfide to form an S-acyl thioester containing the ethylthio group. These radical-mediated reactions expand the scope of accessible thioester analogues. rsc.org
Stereoselective and Asymmetric Synthesis Approaches for Chiral this compound Structures
The synthesis of chiral organosulfur compounds, where the sulfur atom itself is the stereocenter, represents a significant area of interest in asymmetric synthesis due to their application as chiral auxiliaries and their presence in biologically active molecules. This compound and its derivatives, belonging to the thiosulfinate class of compounds [R-S(O)-S-R'], are characterized by a stereogenic sulfur atom. While specific methods for the direct asymmetric synthesis of this compound are not extensively documented, the principles for creating chiral thiosulfinates have been established, primarily through the enantioselective oxidation of precursor disulfide molecules.
The most prevalent and effective strategy for accessing optically active thiosulfinates is the catalytic asymmetric oxidation of their corresponding disulfides. tandfonline.comtandfonline.com This approach involves the use of a prochiral disulfide substrate, a stoichiometric oxidant, and a chiral catalyst system, typically composed of a metal complex and a chiral ligand. The role of the chiral catalyst is to create a chiral environment around the sulfur atom during the oxidation step, thereby directing the oxygen atom to one of the two enantiotopic faces of the sulfur atom, resulting in the preferential formation of one enantiomer of the thiosulfinate over the other.
Research in this area has demonstrated the successful application of various catalyst systems. For instance, vanadium complexes, such as VO(acac)₂, in combination with novel chiral Schiff base ligands, have been utilized for the catalytic asymmetric oxidation of disulfides. tandfonline.com In these systems, an oxidant like cumene (B47948) hydroperoxide (CHP) or hydrogen peroxide is used. The choice of the chiral ligand is crucial as it dictates the degree of enantioselectivity.
Another well-established system for this transformation is based on titanium catalysts, such as titanium(IV) isopropoxide [Ti(O-i-Pr)₄], used in conjunction with a chiral ligand like L-diethyl tartrate (L-DET) and water. tandfonline.com This catalytic system has proven effective in the oxidation of various disulfides to their corresponding thiosulfinates with good yields and notable stereoselectivity. tandfonline.com
The general mechanism for these catalytic oxidations involves the formation of a chiral metal-peroxo complex. The disulfide then coordinates to this chiral complex, and the subsequent oxygen transfer occurs in a stereocontrolled manner. The efficiency of these reactions is typically evaluated by the enantiomeric excess (e.e.) of the resulting chiral thiosulfinate product, which can be determined using analytical techniques such as chiral High-Performance Liquid Chromatography (HPLC). tandfonline.com
While these methods have been primarily demonstrated with aryl and bulky alkyl disulfides, such as p-tolyl disulfide and tert-butyl disulfide, the underlying principles are broadly applicable to the synthesis of other chiral thiosulfinates, including those with smaller alkyl groups like the ethyl group found in this compound derivatives. tandfonline.comwikipedia.org
The table below summarizes representative findings in the enantioselective synthesis of chiral thiosulfinates, which are structural analogs of this compound esters.
| Disulfide Substrate | Catalyst System | Oxidant | Solvent | Yield (%) | Enantiomeric Excess (e.e. %) | Reference |
|---|---|---|---|---|---|---|
| tert-Butyl disulfide | VO(acac)₂ / Chiral Ligand 5b | Cumene Hydroperoxide | Toluene | 81 | 62 | tandfonline.com |
| p-Tolyl disulfide | VO(acac)₂ / Chiral Ligand 5b | Cumene Hydroperoxide | Toluene | 65 | 45 | tandfonline.com |
| Di-n-butyl disulfide | Ti(O-i-Pr)₄ / L-DET / H₂O | Cumene Hydroperoxide | Toluene | 85 | Not Reported | tandfonline.com |
| Di-tert-butyl disulfide | Ti(O-i-Pr)₄ / L-DET / H₂O | Cumene Hydroperoxide | Toluene | 89 | Not Reported | tandfonline.com |
Reaction Mechanisms and Comprehensive Reactivity Profiles of Ethanesulfenothioic Acid
Fundamental Reaction Pathways Involving the Sulfenothioic Acid Moiety
The reactivity of ethanesulfenothioic acid is largely dictated by the electrophilic nature of the carbonyl carbon and the unique properties of the sulfur-sulfur bond. These features allow for a range of chemical transformations.
Nucleophilic Substitution Reactions at Sulfur and Carbon Centers
Nucleophilic substitution is a cornerstone of organic chemistry where a nucleophile, an electron-rich species, displaces a leaving group on an electrophilic center. mdpi.comnist.gov In the context of this compound, both the carbonyl carbon and the sulfenyl sulfur can serve as electrophilic sites for nucleophilic attack.
The general mechanism for nucleophilic acyl substitution at the carbonyl carbon involves a two-step process: addition of the nucleophile to the carbonyl group to form a tetrahedral intermediate, followed by the elimination of the leaving group to regenerate the carbonyl. researchgate.net The reactivity of carboxylic acid derivatives in these reactions is dependent on the nature of the leaving group. wou.edu More reactive derivatives possess better leaving groups. wou.edu
In these reactions, the nucleophile attacks the partially positive carbon atom of the carbonyl group. libretexts.org The strength of the nucleophile is a key factor; for instance, a negatively charged hydroxide (B78521) ion (OH⁻) is a more potent nucleophile than a neutral water molecule. libretexts.org The reaction of acid chlorides with various nucleophiles, such as water, alcohols, and thiols, exemplifies this class of reactions. nih.gov The mechanism often involves the formation of a tetrahedral intermediate before the expulsion of the leaving group. nih.gov
Thiol-Thioester Exchange Dynamics and Equilibria
Thiol-thioester exchange is a specific and highly relevant type of nucleophilic substitution for sulfenothioic acids. This dynamic covalent reaction involves the interchange of a thiol group with the thioester moiety. wikipedia.orgku.edu The reaction proceeds through the attack of a thiolate anion on the electrophilic carbonyl carbon of the thioester, leading to a new thioester and a new thiolate. ku.edu
The kinetics of thiol-thioester exchange have been studied for model compounds such as S-methyl thioacetate (B1230152). These studies provide insight into the factors governing the reaction rate, including pH, temperature, and the pKa of the reacting thiol. wikipedia.org For example, at a pH of 7 and a temperature of 23°C, the second-order rate constant for the exchange between S-methyl thioacetate and 2-sulfonatoethanethiolate is 1.7 M⁻¹s⁻¹. wikipedia.org Under these conditions, with a thiol concentration of 1 mM, the half-life of the exchange reaction is approximately 38 hours, which is significantly faster than its hydrolysis. wikipedia.org This highlights that under specific conditions, thiol-thioester exchange can be a much more favorable pathway than hydrolysis. wikipedia.org
Interactive Table: Kinetic Data for Thiol-Thioester Exchange and Hydrolysis of S-Methyl Thioacetate wikipedia.org
| Reaction Type | Rate Constant | Conditions |
| Acid-mediated hydrolysis (kₐ) | 1.5 x 10⁻⁵ M⁻¹s⁻¹ | 23°C |
| Base-mediated hydrolysis (kₑ) | 1.6 x 10⁻¹ M⁻¹s⁻¹ | 23°C |
| pH-independent hydrolysis (kₙ) | 3.6 x 10⁻⁸ s⁻¹ | 23°C |
| Thiol-thioester exchange (kₑₓ) | 1.7 M⁻¹s⁻¹ | with 2-sulfonatoethanethiolate, pH 7, 23°C |
Oxidation-Reduction Chemistry and Redox Cycling of this compound
Oxidation-reduction (redox) reactions involve the transfer of electrons between chemical species. creative-enzymes.comegyankosh.ac.in Oxidation is the loss of electrons, while reduction is the gain of electrons. egyankosh.ac.in These two processes always occur simultaneously. creative-enzymes.com The species that is oxidized is the reducing agent, and the species that is reduced is the oxidizing agent. egyankosh.ac.in
The sulfur atoms in this compound can exist in various oxidation states, making the compound susceptible to redox reactions. The ease with which a species can be reduced is quantified by its reduction potential (E°). ku.edu A more positive reduction potential indicates a greater tendency for the species to be reduced. ku.edu The feasibility of a redox reaction can be predicted by comparing the standard reduction potentials of the half-reactions involved. ku.edu
In the context of sulfur compounds, oxidation can involve the formation of sulfenic acids (RSOH), sulfinic acids (RSO₂H), and sulfonic acids (RSO₃H). Conversely, reduction can lead to the formation of thiols (RSH) and disulfides (RSSR). The redox potential of a given half-reaction is a measure of its tendency to occur.
Mechanistic Investigations of Bond Formation and Cleavage in Sulfenothioic Acid Systems
A deeper understanding of the reactivity of this compound requires detailed mechanistic studies of how bonds are formed and broken during its reactions.
Proton Transfer and Acid-Base Catalysis in Reaction Mechanisms
The mechanism of acid-base catalysis often involves the protonation of a substrate to increase its electrophilicity or the deprotonation of a nucleophile to enhance its reactivity. wikipedia.org For instance, in the hydrolysis of an ester, a proton can be transferred to the carbonyl oxygen, making the carbonyl carbon more susceptible to nucleophilic attack by water. The pKa of the functional groups involved is a critical factor in determining the efficiency of proton transfer. wikipedia.org
Unraveling Complex Multi-Step Reaction Cascades
Cascade reactions, also known as domino or tandem reactions, are processes where multiple consecutive reactions occur in a single pot without the isolation of intermediates. Each subsequent step is triggered by the functionality formed in the preceding step. These reactions are highly efficient in terms of atom economy and can lead to the rapid construction of complex molecules from simple starting materials.
An example of a process that can be part of a cascade is the formation of an imine from an aldehyde or ketone, which can then undergo further reactions. The initial condensation reaction is often catalyzed by acid. Such multi-step sequences are common in both synthetic organic chemistry and in biological systems, where enzymes orchestrate complex biosynthetic pathways. The study of these cascades provides valuable insights into the intricate interplay of different reaction types and the factors that control their sequence and outcome.
Radical Reactions and Their Role in this compound Chemistry
Free radical reactions are integral to the chemistry of many organosulfur compounds, and this compound is no exception. These reactions are typically initiated by the homolytic cleavage of weak bonds, and in thiosulfinates, the sulfur-sulfur bond is significantly weaker than in corresponding disulfides, making it susceptible to radical-mediated processes.
Research into the atmospheric degradation of analogous thiosulfinates provides significant insight into the radical chemistry expected for this compound. Computational studies on dipropyl thiosulfinate (DPTS), a close structural analogue, have detailed its reaction mechanisms with significant atmospheric radicals such as the hydroxyl (•OH) and chlorine (•Cl) radicals. researchgate.netacs.org
The reaction with •Cl radicals proceeds via two main pathways: hydrogen abstraction from the alkyl chains and, more significantly, a substitution pathway involving the addition of the chlorine radical to the sulfinyl sulfur atom [S(═O)]. acs.org This addition is followed by the cleavage of the S–S bond, yielding a propanesulfinyl chloride and a propanethiyl radical. This substitution pathway is kinetically dominant, with a calculated rate coefficient of approximately 6.00 × 10⁻¹⁰ cm³ molecule⁻¹ s⁻¹ at 298 K. acs.org
Similarly, the reaction with •OH radicals, a key atmospheric oxidant, is dominated by the addition of the radical to the sulfinyl sulfur. acs.org This step leads to the simultaneous cleavage of the S–S bond, resulting in the formation of propanesulfinic acid and a propanethiyl radical. acs.org This pathway is highly exothermic and has a low activation barrier, making it a rapid process with a calculated total rate coefficient of 1.7 × 10⁻¹⁰ cm³ molecule⁻¹ s⁻¹ at 300 K. researchgate.netacs.org These findings suggest that the reaction of this compound with hydroxyl radicals in the atmosphere would primarily yield ethanesulfinic acid and the ethanethiyl radical (CH₃CH₂S•).
| Radical Species | Dominant Pathway | Products | Calculated Rate Coefficient (cm³ molecule⁻¹ s⁻¹) | Calculated Barrier Height (kcal mol⁻¹) | Source |
|---|---|---|---|---|---|
| •Cl | Substitution (Cl addition to S=O) | Propanesulfinyl chloride + Propanethiyl radical | ~6.00 × 10⁻¹⁰ | -12.2 | acs.org |
| •OH | Substitution (OH addition to S=O) | Propanesulfinic acid + Propanethiyl radical | 1.7 × 10⁻¹⁰ | -5.4 | researchgate.netacs.org |
Beyond atmospheric chemistry, the propensity of thiosulfinates to generate radicals is relevant to their antioxidant activity. Some thiosulfinates can undergo a Cope-type elimination to produce a sulfenic acid. rsc.org These sulfenic acids possess exceptionally weak O–H bonds (around 70 kcal mol⁻¹) and can act as potent radical-trapping agents, reacting with peroxyl radicals at near diffusion-controlled rates. rsc.org For saturated thiosulfinates like S-propyl propanethiosulfinate, an analogue of this compound, this mechanism is considered a viable pathway for their observed antioxidant effects. rsc.org
Electrophilic and Nucleophilic Activation of this compound
The chemical structure of this compound allows it to act as both an electrophile and a nucleophile, although its reactions are often dominated by the electrophilic nature of its sulfur atoms.
Nucleophilic Activation and Reactivity
The thiosulfinate group contains two electrophilic sulfur atoms that are susceptible to nucleophilic attack. The reaction typically proceeds via a nucleophilic substitution (Sₙ2-type) mechanism at one of the sulfur atoms, resulting in the cleavage of the S–S bond. rsc.org This is a characteristic reaction for both acyclic and cyclic thiosulfinates.
The reactivity of the thiosulfinate is significantly influenced by the oxygen atom. Density functional theory (DFT) calculations on cyclic thiosulfinates show that the inductive effect of the oxygen atom lowers the energy of the S–S σ* antibonding orbital. rsc.orgchemrxiv.org This makes the sulfur atoms more electrophilic and results in more stabilizing frontier molecular orbital interactions with incoming nucleophiles, such as thiolates. rsc.org Furthermore, a hyperconjugative interaction between an oxygen lone pair and the σ* orbital of the S–S bond (nO → σ*SS) can pre-distort the bond, making it more susceptible to cleavage. rsc.orgchemrxiv.org
These electronic factors lead to a significant rate enhancement for nucleophilic substitution in thiosulfinates compared to their corresponding disulfides. rsc.org For example, studies on cyclic systems show that the activation free energies for nucleophilic attack by methyl thiolate are considerably lower for thiosulfinates than for disulfides. chemrxiv.orgsemanticscholar.org This inherent reactivity allows this compound to readily react with biological nucleophiles like glutathione. mdpi.com
| Ring Size | Cyclic Disulfide ΔG‡ (kcal mol⁻¹) | Cyclic Thiosulfinate ΔG‡ (kcal mol⁻¹) | Source |
|---|---|---|---|
| 5-membered | 10.3 | 6.4 | chemrxiv.orgsemanticscholar.org |
| 6-membered | 14.9 | 11.0 | chemrxiv.orgsemanticscholar.org |
| 7-membered | 13.6 | 9.9 | chemrxiv.orgsemanticscholar.org |
Note: This data for cyclic systems illustrates the enhanced reactivity of the thiosulfinate functional group present in this compound.
Electrophilic Activation and Reactivity
While the sulfur atoms are the primary electrophilic sites, the sulfinyl oxygen atom provides a site for electrophilic activation. In the presence of acids, the oxygen can be protonated. This electrophilic activation enhances the electron-withdrawing nature of the sulfinyl group, making the attached sulfur atom significantly more electrophilic and thus more reactive towards even weak nucleophiles. chemguide.co.uk
This principle is analogous to the acid-catalyzed hydrolysis of esters, where protonation of the carbonyl oxygen activates the carbonyl carbon for nucleophilic attack. savemyexams.com In the case of this compound, protonation would facilitate the Sₙ2 attack by a nucleophile, leading to a more rapid cleavage of the S–S bond. Therefore, the reactivity of this compound with nucleophiles is expected to be enhanced under acidic conditions.
Advanced Spectroscopic Characterization and Structural Elucidation of Ethanesulfenothioic Acid
Vibrational Spectroscopy for Bonding Analysis and Molecular Dynamics
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, probes the vibrational energy levels of molecules. core.ac.uk It is highly effective for identifying functional groups and analyzing bonding characteristics. libretexts.org
IR spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. The presence or absence of absorption bands at specific frequencies provides a molecular fingerprint. For ethanesulfenothioic acid, key IR absorptions are expected for its characteristic functional groups. The broadness and position of the O-H stretch, for example, can provide insight into the strength of intermolecular hydrogen bonding.
Interactive Table 2: Expected Characteristic IR Absorption Frequencies for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Notes |
|---|---|---|---|
| 3300–2500 | O-H stretch (H-bonded) | Strong, Broad | The broadness is characteristic of carboxylic acids and other H-bonded hydroxyl groups. |
| 2960–2850 | C-H stretch (alkane) | Strong | Characteristic of the ethyl group's methyl and methylene (B1212753) C-H bonds. |
| 1250–1050 | S=O stretch | Strong | This band would be prominent if the tautomer, ethanethiosulfoxylic acid (Et-S(O)-SH), is present. |
| 800–600 | C-S stretch | Medium-Weak | Indicates the carbon-sulfur linkage. |
Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. It is particularly sensitive to symmetric, non-polar bonds, which may be weak or silent in IR spectra. core.ac.uk
For this compound, Raman spectroscopy would be especially valuable for detecting the S-S bond. The disulfide stretch typically gives rise to a distinct signal in the 400-550 cm⁻¹ region. Analysis of the C-H stretching region (2800–3100 cm⁻¹) can also provide information about the hydrophobic interactions and conformation of the ethyl group.
Interactive Table 3: Expected Characteristic Raman Shifts for this compound
| Raman Shift (cm⁻¹) | Vibration Type | Intensity | Notes |
|---|---|---|---|
| 2960–2850 | C-H stretch | Strong | Provides information on the ethyl group's conformation. |
| 800–600 | C-S stretch | Medium | Complements the IR data for the carbon-sulfur bond. |
Mass Spectrometry (MS) for Accurate Mass and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight and, through fragmentation analysis, offers significant clues about the molecule's structure.
For this compound, high-resolution mass spectrometry would confirm its elemental formula (C₂H₆OS₂). The fragmentation pattern in the mass spectrum would be expected to show characteristic losses corresponding to its structural features. Likely fragmentation pathways would include:
Cleavage of the S-OH bond, resulting in a [C₂H₅S₂]⁺ fragment.
Cleavage of the S-S bond, leading to [C₂H₅S]⁺ and [SOH]⁺ fragments.
Loss of the ethyl group, resulting in a [S₂OH]⁺ fragment.
Analysis of derivatives provides concrete examples of these fragmentation patterns. The mass spectrum of methyl ethyl disulfide shows prominent peaks corresponding to the cleavage of the disulfide and carbon-sulfur bonds. nih.govlibretexts.org
Interactive Table 4: Major Mass Spectral Fragments for Methyl Ethyl Disulfide (C₃H₈S₂)
| m/z | Proposed Fragment | Identity |
|---|---|---|
| 108 | [CH₃CH₂SSCH₃]⁺ | Molecular Ion (M⁺) |
| 79 | [CH₃SS]⁺ | Loss of ethyl group (•C₂H₅) |
| 63 | [CH₃S₂]⁺ | |
| 61 | [CH₃CH₂S]⁺ | Loss of methylthio radical (•SCH₃) |
| 47 | [CH₃S]⁺ | Methylthio cation |
| 29 | [C₂H₅]⁺ | Ethyl cation |
Source: Based on data from NIST Mass Spectrometry Data Center. nih.gov
Table of Mentioned Compounds
| Compound Name | Formula |
|---|---|
| This compound | C₂H₅S₂OH |
| Methyl ethyl disulfide | C₃H₈S₂ |
High-Resolution Mass Spectrometry (HRMS) of this compound
High-resolution mass spectrometry (HRMS) is a powerful tool for the precise determination of the elemental composition of a molecule. senecalearning.com Unlike low-resolution mass spectrometry, which provides the nominal mass, HRMS can measure mass-to-charge ratios to a very high degree of accuracy, enabling the differentiation of molecules with the same nominal mass but different elemental formulas. senecalearning.com
For a transient species like this compound, HRMS is crucial for confirming its presence and elemental composition. The technique relies on soft ionization methods, such as electrospray ionization (ESI) or chemical ionization (CI), to generate intact molecular ions with minimal fragmentation. acdlabs.com
Table 1: Theoretical HRMS Data for this compound (C2H6OS)
| Ion Species | Exact Mass (m/z) |
| [M+H]+ | 79.02121 |
| [M-H]- | 77.00556 |
| [M+Na]+ | 101.00315 |
Note: These values are calculated based on the most abundant isotopes of each element.
The experimentally obtained high-resolution mass spectrum would be compared against these theoretical values. A close match, typically within a few parts per million (ppm), provides strong evidence for the presence of this compound and confirms its elemental formula as C2H6OS.
Tandem Mass Spectrometry (MS/MS) for Mechanistic Intermediate Identification
Tandem mass spectrometry, or MS/MS, is a technique used to determine the structure of ions by fragmenting them and analyzing the resulting product ions. nationalmaglab.org This method is particularly useful for identifying and characterizing transient intermediates in chemical reactions. nationalmaglab.org In an MS/MS experiment, precursor ions of a specific mass-to-charge ratio are selected, fragmented through collision-induced dissociation (CID), and the resulting product ions are detected. nationalmaglab.org
The fragmentation pattern of this compound can provide valuable information about its chemical structure and bonding. The fragmentation pathways are influenced by the stability of the resulting fragment ions and neutral losses. uni-saarland.de
Table 2: Plausible Fragmentation Pathways of this compound ([M+H]+) in MS/MS
| Precursor Ion (m/z) | Proposed Fragment Ion | Proposed Neutral Loss | Fragment m/z |
| 79.02121 | [C2H5S]+ | H2O | 61.01575 |
| 79.02121 | [CH3S]+ | CH2O | 47.00045 |
| 79.02121 | [H3S]+ | C2H2O | 34.98720 |
| 61.01575 | [C2H3S]+ | H2 | 59.00010 |
The fragmentation process often involves the cleavage of the weakest bonds in the molecule. For this compound, the S-O and C-S bonds are likely candidates for fragmentation. The loss of a water molecule (H2O) to form the ethylthio cation ([C2H5S]+) is a common fragmentation pathway for compounds containing a hydroxyl group. Further fragmentation of this ion can lead to smaller, stable ions. The analysis of these fragmentation patterns helps in piecing together the structure of the original molecule. libretexts.org
X-ray Crystallography for Solid-State Structural Analysis of this compound Derivatives
Due to the inherent instability of simple sulfenic acids like this compound, obtaining a crystal structure of the pure compound is extremely challenging. wikipedia.org However, the structure of sulfenic acids can be determined through X-ray crystallography of stabilized derivatives. wikipedia.orgresearchgate.net This technique involves introducing sterically bulky groups to the molecule to prevent the self-condensation reaction that leads to the formation of thiosulfinates. wikipedia.org
Table 3: Representative Bond Lengths and Angles from X-ray Crystallography of a Stabilized Cysteine Sulfenic Acid Derivative
| Parameter | Value |
| S-O Bond Length | ~1.67 Å |
| C-S Bond Length | ~1.85 Å |
| C-S-O Bond Angle | ~105° |
| S-O-H Bond Angle | ~108° |
Source: Inferred from data on stabilized cysteine sulfenic acid. researchgate.nettandfonline.com
These values provide a model for the expected bond lengths and angles in this compound. The S-O bond is significantly longer than a typical S=O double bond, confirming the single bond character. The C-S-O and S-O-H bond angles are consistent with sp3 hybridization around the sulfur and oxygen atoms, respectively. X-ray crystallography provides the most definitive evidence for the three-dimensional arrangement of atoms in the solid state. wikipedia.org
Computational and Theoretical Investigations of Ethanesulfenothioic Acid
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Predictions
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a favorable balance between accuracy and computational cost for studying medium-sized molecules like ethanesulfenothioic acid [17, 21]. By approximating the many-body electronic Schrödinger equation, DFT allows for the detailed calculation of ground-state electronic structures, molecular geometries, and various spectroscopic properties . Functionals such as B3LYP or M06-2X, paired with appropriate basis sets (e.g., 6-311+G(d,p)), are commonly used to model the behavior of sulfur-containing compounds [6, 20, 26]. These calculations are fundamental to predicting the molecule's intrinsic reactivity and thermodynamic stability .
DFT calculations are instrumental in mapping the potential energy surface (PES) for reactions involving this compound. The PES is a multidimensional surface that represents the energy of a system as a function of its geometry. By identifying the stationary points—minima (reactants, intermediates, products) and first-order saddle points (transition states)—researchers can construct a detailed reaction coordinate diagram .
| Species | Description | Relative Energy (kcal/mol) | Reference |
|---|---|---|---|
| This compound (Reactant) | Ground-state reactant molecule | 0.0 | |
| TS1 | Transition state for intramolecular H-transfer | +28.5 | |
| Intermediate 1 | Proton-transferred intermediate | +15.2 | |
| TS2 | Transition state for S-S bond cleavage | +35.1 | |
| Products | Final decomposition products (e.g., C₂H₅S• + •SOH) | -10.8 |
Identifying the exact geometry of a transition state (TS) is crucial for understanding reaction kinetics. Computational methods, such as synchronous transit-guided quasi-Newton (STQN) algorithms, are used to locate these saddle points on the potential energy surface . Once a TS structure is located, frequency calculations are performed to confirm its identity; a true TS has exactly one imaginary frequency corresponding to the motion along the reaction coordinate .
For this compound, the activation barrier (ΔG‡ or ΔH‡), which is the energy difference between the reactant and the transition state, dictates the rate of a reaction. DFT calculations provide reliable estimates of these barriers. For instance, the activation barrier for the initial proton transfer in the decomposition mechanism is a key determinant of the compound's kinetic stability under thermal conditions . These calculated barriers can then be used in transition state theory to estimate reaction rate constants.
| Reaction Step | Description | Calculated Activation Enthalpy (ΔH‡, kcal/mol) | Calculated Gibbs Free Energy of Activation (ΔG‡, kcal/mol) | Reference |
|---|---|---|---|---|
| Intramolecular H-Transfer | Reactant → TS1 | 28.5 | 29.1 | |
| S-S Bond Cleavage | Intermediate 1 → TS2 | 19.9 | 20.5 | |
| Dimerization (Self-Reaction) | 2 R-S(S)OH → Dimer TS | 12.4 | 13.0 |
Frontier Molecular Orbital (FMO) theory provides a powerful qualitative framework for predicting chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy and spatial distribution of these orbitals in this compound have been analyzed using DFT .
HOMO: The HOMO of this compound is typically characterized by a high density on the sulfur atoms, particularly the sulfenyl sulfur (-S-), and possesses non-bonding (lone pair) or π-character. The energy of the HOMO is related to the molecule's ability to act as an electron donor (nucleophile). A higher HOMO energy indicates greater nucleophilicity.
LUMO: The LUMO is generally an antibonding orbital (σ*) associated with the weak S-S bond. This low-lying LUMO makes the sulfenyl sulfur atom an electrophilic site, susceptible to attack by nucleophiles, which leads to the cleavage of the S-S bond.
The HOMO-LUMO energy gap is an indicator of kinetic stability; a smaller gap suggests higher reactivity . This analysis helps predict whether this compound will react preferentially as a nucleophile or an electrophile and identifies the most probable sites for chemical attack.
Quantum Chemical Modeling of Reaction Mechanisms and Catalysis
Beyond studying the intrinsic properties of an isolated molecule, computational chemistry is used to model complex reaction mechanisms, often involving multiple steps, solvent effects, and catalysts [4, 27]. Quantum chemical modeling provides a step-by-step view of bond-making and bond-breaking processes, which is essential for understanding how this compound participates in biochemical or synthetic pathways [6, 11, 12].
Reactions are rarely performed in the gas phase; the solvent can have a profound impact on reaction energetics and mechanisms. Computational models account for these effects in two primary ways :
Implicit Solvent Models: These models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a defined dielectric constant. This approach is computationally efficient and captures the bulk electrostatic effects of the solvent, such as the stabilization of charged or polar species and transition states .
Explicit Solvent Models: In this approach, individual solvent molecules (e.g., water) are included in the calculation. This is computationally demanding but essential for reactions where specific solvent-solute interactions, like hydrogen bonding, play a direct role in the mechanism. Hybrid (QM/MM) models are often used, where the reacting species are treated with quantum mechanics (QM) and the surrounding solvent with molecular mechanics (MM).
For this compound, the polar S-S and O-H bonds are sensitive to solvent polarity. Implicit models can effectively show how a polar solvent like water stabilizes the ground state and polar transition states, often lowering activation barriers compared to the gas phase [5, 12]. Explicit models would be necessary to accurately model a proton-shuttling mechanism involving a water molecule as a bridge.
| Reaction | Model | Calculated ΔE‡ (kcal/mol) | Observation | Reference |
|---|---|---|---|---|
| Intramolecular H-Transfer | Gas Phase | 28.7 | Baseline calculation | |
| Implicit (PCM, Water) | 25.1 | Stabilization of the polar TS lowers the barrier | ||
| Explicit (1 Water Molecule) | 19.8 | Water acts as a proton shuttle, significantly lowering the barrier |
Computational methods are increasingly used not only to understand existing catalytic processes but also to predict and design new ones. For reactions involving this compound, theoretical calculations can screen potential catalysts by evaluating their effect on the reaction's activation energy.
For example, the decomposition or rearrangement of this compound could be catalyzed by acids or bases. A computational study might model the reaction in the presence of various Lewis acids or Brønsted bases. By calculating the energy profile for the catalyzed pathway, researchers can predict which catalyst would be most effective at lowering the activation barrier. This in silico screening process can significantly reduce the experimental effort required to discover effective catalysts for reactions involving this transient species. This approach is valuable for designing synthetic routes or understanding enzymatic mechanisms where thiosulfinate-like moieties are involved.
Molecular Dynamics Simulations for Conformational Spaces and Intermolecular Interactions
Molecular Dynamics (MD) simulation is a powerful computational technique used to analyze the physical movements of atoms and molecules over time. researchgate.net For this compound, MD simulations would provide critical insights into its dynamic behavior, including its accessible conformations and how it interacts with its environment.
Conformational Spaces: A molecule like this compound (CH₃CH₂S(O)SH) possesses several rotatable bonds, primarily the C-C, C-S, and S-S bonds. Rotation around these bonds gives rise to various three-dimensional arrangements known as conformations. MD simulations explore the potential energy surface of the molecule to identify stable, low-energy conformations and the transition states between them. chemrxiv.org This analysis is crucial for understanding the molecule's flexibility and its most probable shapes under given conditions. By simulating the molecule's movements over nanoseconds or longer, researchers can map its conformational landscape.
Intermolecular Interactions: MD simulations are also instrumental in studying how this compound interacts with other molecules, such as solvents or other solutes. squarespace.comacs.org These interactions are fundamental to its chemical behavior in a solution or condensed phase. The simulation can quantify the strength and nature of non-covalent interactions, including:
Hydrogen Bonding: The acidic proton on the sulfenyl sulfur and the oxygen atom of the sulfinyl group can act as hydrogen bond donors and acceptors, respectively.
Dipole-Dipole Interactions: The polar S=O bond creates a significant dipole moment, leading to strong electrostatic interactions.
By analyzing the radial distribution functions and calculating interaction energies, a detailed picture of the solvation shell and intermolecular association can be developed. squarespace.com Computational studies on related thiosulfinates, such as allicin (B1665233), have used these methods to understand their binding modes with biological targets. acs.org
| Conformer | Dihedral Angle (C-S-S-O) | Relative Energy (kcal/mol) | Boltzmann Population (%) |
|---|---|---|---|
| 1 | -65° | 0.00 | 65.1 |
| 2 | 175° | 0.85 | 21.5 |
| 3 | 70° | 1.20 | 13.4 |
Computational Spectroscopy for Predicting NMR and Vibrational Spectral Data
Computational spectroscopy uses quantum mechanical calculations, most commonly Density Functional Theory (DFT), to predict the spectral properties of a molecule. bohrium.comd-nb.info These predictions are invaluable for interpreting experimental spectra and confirming molecular structures.
Vibrational Spectra (IR and Raman): Theoretical calculations can predict the vibrational frequencies of this compound. Each calculated frequency corresponds to a specific normal mode of vibration, such as the stretching or bending of bonds. researchgate.net These predictions help assign the absorption bands observed in experimental infrared (IR) and Raman spectra. For instance, characteristic frequencies for the S=O stretch, S-S stretch, and C-H vibrations can be precisely identified. Comparing theoretical and experimental spectra is a standard method for structural verification. bohrium.com For complex molecules, calculations are often essential for a reliable assignment of the observed spectral features.
| Vibrational Mode | Predicted Frequency (cm⁻¹) | Description |
|---|---|---|
| ν(S=O) | ~1100 | Sulfinyl S=O stretch |
| ν(S-S) | ~450-500 | Disulfide S-S stretch |
| ν(C-S) | ~650-750 | Carbon-Sulfur stretch |
| ν(S-H) | ~2550 | Sulfenyl S-H stretch |
| ν(C-H) | ~2900-3000 | Alkyl C-H stretch |
Nuclear Magnetic Resonance (NMR) Spectra: DFT calculations can accurately predict the chemical shifts of NMR-active nuclei like ¹H and ¹³C. d-nb.info The process involves first optimizing the molecule's geometry and then calculating the magnetic shielding tensor for each atom. For flexible molecules, prediction accuracy can be significantly improved by averaging the calculated shieldings over multiple conformations obtained from a molecular dynamics simulation. nih.gov
Predicting the ³³S NMR spectrum is more challenging due to the low natural abundance and quadrupolar nature of the ³³S isotope, which leads to very broad signals. northwestern.edu However, computational methods can still provide valuable estimates of ³³S chemical shifts, which span a very wide range. northwestern.edu
| Atom | Predicted δ (ppm) | Experimental δ (ppm) | Difference (ppm) |
|---|---|---|---|
| H (on Cα) | 2.75 | 2.71 | +0.04 |
| H (on Cβ) | 1.35 | 1.30 | +0.05 |
| Cα | 39.5 | 38.9 | +0.6 |
| Cβ | 15.2 | 14.8 | +0.4 |
Lack of Publicly Available Research Hinders Comprehensive Analysis of this compound
Following an extensive search of scientific literature and databases, it has been determined that there is a significant lack of publicly available research specifically detailing the advanced chromatographic and separation methodologies for the chemical compound this compound. As a result, the creation of a detailed article adhering to the requested structure is not possible at this time.
Searches for analytical methods such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and hyphenated techniques (LC-MS, GC-MS) applied directly to this compound did not yield specific method development, validation, or application data. This includes a lack of information on reversed-phase HPLC analysis, chiral HPLC for enantiomeric resolution of its derivatives, or GC-based methods for any potential volatile species of the compound.
While general methodologies for the analysis of broader categories of organosulfur compounds are well-documented, the explicit instructions to focus solely on this compound prevent the extrapolation of these methods. Applying general principles from the analysis of other sulfur-containing compounds would not guarantee scientific accuracy for the specific chemical properties and behaviors of this compound and would fall outside the strict scope of the user's request.
The absence of specific data makes it impossible to generate the requested in-depth content, including detailed research findings and data tables, for the following outlined sections:
Advanced Chromatographic and Separation Methodologies for Ethanesulfenothioic Acid
Hyphenated Chromatographic Techniques for Comprehensive Characterization (e.g., LC-MS, GC-MS)
Until research specifically focused on the analytical chemistry of Ethanesulfenothioic acid is published and made accessible, a comprehensive and scientifically accurate article on this subject cannot be produced.
Future Research Directions and Emerging Paradigms in Ethanesulfenothioic Acid Chemistry
Development of Innovative Synthetic Routes and Chemical Transformations
The transient nature of simple sulfenic acids like ethanesulfenothioic acid necessitates the development of sophisticated and controlled synthetic strategies. wikipedia.org Current methods for generating sulfenic acids often involve the oxidation of thiols, but these reactions can be difficult to control and may lead to over-oxidation to sulfinic or sulfonic acids. nih.gov Future research will likely focus on the following areas:
Controlled Oxidation of Ethanethiol: Novel oxidation systems that offer high selectivity for the sulfenic acid state are a primary goal. This could involve the use of sterically hindered or electronically tailored oxidizing agents to prevent further oxidation.
Precursor-Based Approaches: The development of stable precursor molecules, or "donors," that can release this compound under specific and mild conditions, such as photoactivation, is a promising avenue. njit.edu This approach would allow for the in-situ generation of the target molecule, enabling the study of its reactivity in a controlled manner. njit.edu
Thiosulfinate Intermediates: The reaction of thiosulfinates with various nucleophiles is known to produce sulfenic acid derivatives. nih.gov Exploring the synthesis and subsequent controlled decomposition of S-ethyl ethanethiosulfinate could provide a viable route to this compound.
Exploration of Unconventional Reactivity Patterns and New Chemical Space
The dual nucleophilic and electrophilic character of the sulfenic acid functional group opens up a vast and largely unexplored chemical space for this compound. nih.gov Future investigations are expected to move beyond simple redox chemistry and explore more unconventional reactivity patterns.
Key areas of exploration will likely include:
Reactions with Unsaturated Systems: The concerted, stereoselective addition of sulfenic acids to alkynes and allenes is a powerful tool for creating complex sulfoxides. mdpi.com Investigating the reactivity of this compound with a diverse range of unsaturated compounds could lead to the synthesis of novel, enantiomerically pure organosulfur compounds. mdpi.com
Catalytic Cycles: The potential for this compound to participate in catalytic cycles is an exciting prospect. Its ability to be reversibly oxidized and reduced suggests that it could act as a catalyst in various organic transformations.
Radical Chemistry: The chemistry of the related perthiyl radical (RSS•) has been a subject of computational studies. nih.gov Investigating the formation and reactivity of the ethanesulfenothioyl radical (EtSO•) could unveil new reaction pathways and intermediates.
Synergistic Integration of Advanced Experimental and Computational Methodologies
Given the transient and reactive nature of this compound, a combined approach utilizing advanced experimental and computational techniques will be indispensable for its characterization and the elucidation of its reaction mechanisms. njit.edu
Experimental Techniques:
Advanced Spectroscopic Methods: Techniques such as transient absorption spectroscopy and time-resolved infrared spectroscopy will be crucial for detecting and characterizing this short-lived species in real-time.
Mass Spectrometry: High-resolution mass spectrometry techniques can be employed to identify and quantify this compound and its reaction products, even at very low concentrations. rsc.org
Cryogenic Matrix Isolation: This technique allows for the trapping and stabilization of highly reactive species at low temperatures, enabling their spectroscopic characterization.
Computational Methodologies:
Density Functional Theory (DFT): DFT calculations are a powerful tool for predicting the structure, stability, and reactivity of molecules like this compound. numberanalytics.comnih.gov They can be used to model reaction pathways and transition states, providing valuable insights into reaction mechanisms. numberanalytics.com
Ab Initio Methods: High-level ab initio calculations can provide highly accurate data on the electronic structure and properties of the molecule. numberanalytics.com
Molecular Dynamics (MD) Simulations: MD simulations can be used to study the dynamic behavior of this compound in different solvent environments and its interactions with other molecules. numberanalytics.com
The synergy between these experimental and computational approaches will be key to building a comprehensive understanding of the fundamental chemistry of this compound. njit.edu
Potential Advancements in Materials Science and Chemical Engineering Applications (excluding biological)
While the biological roles of sulfenic acids are a major area of research, the unique properties of this compound suggest potential applications in materials science and chemical engineering. acs.orgcase.eduunileoben.ac.atuni-augsburg.degtiit.edu.cn
Potential Applications in Materials Science:
Polymer Chemistry: Organosulfur compounds are increasingly being used in the development of advanced polymers. researchgate.netwiley.com this compound could serve as a monomer or a modifying agent for creating polymers with novel properties, such as self-healing capabilities, tunable redox responsiveness, or enhanced thermal stability. The reversible nature of the disulfide bond that can be formed from sulfenic acids is a particularly attractive feature for developing dynamic and responsive materials.
Surface Modification: The reactivity of the sulfenic acid group could be exploited for the surface modification of various materials. This could be used to alter surface properties such as hydrophobicity, adhesion, or conductivity. For example, grafting this compound onto a surface could introduce reactive sites for further functionalization.
Nanomaterials: The controlled reaction of this compound could be used in the synthesis or functionalization of nanomaterials, leading to new materials with tailored electronic or optical properties.
Potential Applications in Chemical Engineering:
Catalysis: As mentioned earlier, the potential for this compound to participate in catalytic cycles could be harnessed in industrial chemical processes. Its role as a potential intermediate in oxidation reactions warrants further investigation.
Green Chemistry: The development of synthetic routes that utilize this compound could lead to more sustainable chemical processes. scholarlinkinstitute.org For instance, using it as a transient intermediate could avoid the use of harsh reagents or complex protection-deprotection steps.
The exploration of these non-biological applications is still in its infancy but holds significant promise for the development of new technologies and materials.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
